molecular formula C19H13FN2O2S2 B2999073 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1170861-84-3

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2999073
CAS No.: 1170861-84-3
M. Wt: 384.44
InChI Key: RREBDOGRYGVHHP-UHFFFAOYSA-N
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Description

Compounds with benzo[d]thiazol-2-yl and thiophen-2-yl groups are often used in the synthesis of various organic compounds, including pharmaceuticals . They can have various biological activities, which depend on their exact structure .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between benzo[d]thiazol-2-yl and thiophen-2-yl derivatives . The exact synthesis route for “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-fluorophenoxy)acetamide” would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of benzo[d]thiazol-2-yl and thiophen-2-yl groups . These groups can participate in various chemical reactions and can influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

Similar compounds can participate in various chemical reactions, including metal-catalyzed C-H bond functionalization . The exact reactions that “this compound” can undergo would depend on its exact structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their exact structure . They can include properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Structure-Activity Relationships

  • A study focused on the structural modifications of similar compounds to improve metabolic stability. For instance, the introduction of various 6,5-heterocyclic analogues was explored to reduce metabolic deacetylation, a common issue with certain benzothiazole derivatives (Stec et al., 2011).

Synthesis and Anti-Inflammatory Activity

  • Novel derivatives of a similar compound were synthesized and demonstrated significant anti-inflammatory activity, highlighting the potential therapeutic applications of these compounds in inflammation-related conditions (Sunder & Maleraju, 2013).

Antitumor and Antimicrobial Activities

  • Research has been conducted on benzothiazole derivatives for their potential antitumor activity. For example, a study synthesized new compounds and evaluated their antitumor activity in vitro against various human tumor cell lines, indicating potential use in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
  • Another study synthesized derivatives and assessed their antimicrobial activity against different bacterial and fungal strains, suggesting their use in combating microbial infections (Badiger, Mulla, Khazi, & Khazi, 2013).

Antimicrobial Resistance and Computational Studies

  • Compounds related to N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-fluorophenoxy)acetamide have been evaluated for their antimicrobial activity and docking properties, addressing the global health issue of antimicrobial resistance (Anuse et al., 2019).

Molecular Structure Analysis

  • Studies have also been conducted on the molecular structure of related compounds using NMR techniques, providing insights into the detailed molecular configuration and potential biological interactions (Ying-jun, 2012).

Photovoltaic Efficiency and Electronic Properties

  • Some research has explored the optoelectronic properties of thiazole-based compounds, indicating their potential application in materials science, such as in dye-sensitized solar cells (Camurlu & Guven, 2015).

Mechanism of Action

Target of Action

The primary targets of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2-fluorophenoxy)acetamide are Gram-positive and Gram-negative bacterial strains . The compound has shown promising activity against Staphylococcus aureus .

Mode of Action

The compound interacts with its bacterial targets, leading to their elimination. For instance, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus, showing bactericidal activity .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their exact structure and can vary widely . Without specific information on “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-fluorophenoxy)acetamide”, it’s difficult to predict its safety profile.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2S2/c20-13-5-1-3-7-15(13)24-11-17(23)22-18-12(9-10-25-18)19-21-14-6-2-4-8-16(14)26-19/h1-10H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREBDOGRYGVHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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